molecular formula C5H5ClHg B14761911 Cyclopentadien-5-yl mercuric chloride CAS No. 1003-26-5

Cyclopentadien-5-yl mercuric chloride

Cat. No.: B14761911
CAS No.: 1003-26-5
M. Wt: 301.14 g/mol
InChI Key: BMEOHXOBBNNKMR-UHFFFAOYSA-M
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Description

Cyclopentadien-5-yl mercuric chloride (C$5$H$5$HgCl) is an organomercury compound featuring a cyclopentadienyl (Cp) ligand bound to a mercury center, with one chloride substituent. Organomercury compounds are historically significant in synthetic chemistry but are now heavily regulated due to their extreme toxicity and environmental persistence . Organomercury compounds like this are typically lipophilic, enabling bioaccumulation, and exhibit neurotoxic and nephrotoxic effects .

Properties

CAS No.

1003-26-5

Molecular Formula

C5H5ClHg

Molecular Weight

301.14 g/mol

IUPAC Name

chloro(cyclopenta-2,4-dien-1-yl)mercury

InChI

InChI=1S/C5H5.ClH.Hg/c1-2-4-5-3-1;;/h1-5H;1H;/q;;+1/p-1

InChI Key

BMEOHXOBBNNKMR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(C=C1)[Hg]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentadien-5-yl mercuric chloride can be synthesized through the reaction of cyclopentadiene with mercuric chloride. The reaction typically involves the following steps:

    Formation of Cyclopentadienyl Anion: Cyclopentadiene is deprotonated using a strong base such as sodium hydride (NaH) to form the cyclopentadienyl anion (C₅H₅⁻).

    Reaction with Mercuric Chloride: The cyclopentadienyl anion is then reacted with mercuric chloride (HgCl₂) to form cyclopentadien-5-yl mercuric chloride.

The reaction conditions usually involve an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-sensitive reagents.

Industrial Production Methods

Industrial production of cyclopentadien-5-yl mercuric chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopentadien-5-yl mercuric chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury and forming different products.

    Cyclization Reactions: The compound can participate in cyclization reactions, forming complex cyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, thiolates, and phosphines. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury compounds, while oxidation and reduction reactions can produce different mercury species.

Scientific Research Applications

Cyclopentadien-5-yl mercuric chloride has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures and organomercury compounds.

    Biology: The compound is used in studies involving mercury’s biological effects and interactions with biomolecules.

    Medicine: Research on the compound’s potential therapeutic applications, including its use in developing mercury-based drugs.

    Industry: It is used in the production of catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclopentadien-5-yl mercuric chloride involves the interaction of the mercury center with various molecular targets. The compound can form coordination complexes with nucleophiles, leading to changes in the electronic structure and reactivity of the mercury center. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Cyclopentadien-5-yl mercuric chloride with key inorganic and organomercury compounds:

Compound Chemical Formula Solubility Toxicity (LD50, Oral Rat) Applications Regulatory Status
Mercuric Chloride HgCl$_2$ Highly water-soluble (70 g/L) 1–5 mg/kg Disinfectant, catalyst, preservative Restricted (Poisons Act, Singapore)
Methylmercury CH$_3$HgCl Lipid-soluble 0.1–0.5 mg/kg Historical fungicide, environmental pollutant Banned in most jurisdictions
Phenylmercuric Acetate C$6$H$5$HgOAc Partially water-soluble 20–40 mg/kg Former antiseptic, preservative in vaccines Phased out due to toxicity
Cyclopentadien-5-yl Mercuric Chloride C$5$H$5$HgCl Low water solubility Est. 1–10 mg/kg Research reagent, potential catalyst Regulated as toxic compound

Key Differences and Research Findings

Mercuric Chloride (HgCl$_2$)
  • Synthesis: Produced via reactions of mercury with chlorine or hydrochloric acid, as described in the equation: $$ \text{Hg}2(\text{NO}3)2 + 4 \text{HCl} \rightarrow 2 \text{HgCl}2 + 2 \text{H}2\text{O} + 2 \text{NO}2 $$ .
  • Toxicity : Acute nephrotoxicity due to high solubility and rapid absorption. Used historically in disinfectants but restricted today .
Methylmercury (CH$_3$HgCl)
  • Lipophilicity : Methylmercury’s lipid solubility allows crossing of the blood-brain barrier, causing severe neurotoxicity. Cyclopentadien-5-yl HgCl may share this trait but with slower kinetics due to steric hindrance from the Cp ring .
Phenylmercuric Acetate (C$6$H$5$HgOAc)
  • Applications : Used in vaccines as a preservative until the 2000s. The phenyl group provides moderate stability, whereas the Cp ligand in Cyclopentadien-5-yl HgCl could enhance thermal stability for catalytic applications .

Mechanistic and Environmental Insights

  • Degradation: Inorganic HgCl$_2$ degrades to elemental mercury under reducing conditions, whereas organomercury compounds like Cyclopentadien-5-yl HgCl persist longer in ecosystems .
  • Research Gaps: Direct studies on Cyclopentadien-5-yl HgCl are scarce.

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